molecular formula C9H16O3 B1400621 Ethyl 2-(1-Hydroxycyclobutyl)propanoate CAS No. 1132814-61-9

Ethyl 2-(1-Hydroxycyclobutyl)propanoate

Cat. No. B1400621
CAS RN: 1132814-61-9
M. Wt: 172.22 g/mol
InChI Key: DVYRIHBTTVITGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-Hydroxycyclobutyl)propanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-Hydroxycyclobutyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-Hydroxycyclobutyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1132814-61-9

Product Name

Ethyl 2-(1-Hydroxycyclobutyl)propanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclobutyl)propanoate

InChI

InChI=1S/C9H16O3/c1-3-12-8(10)7(2)9(11)5-4-6-9/h7,11H,3-6H2,1-2H3

InChI Key

DVYRIHBTTVITGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1(CCC1)O

Canonical SMILES

CCOC(=O)C(C)C1(CCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethylchlorosilane (950 μL, 7.43 mmol) was added by syringe to a suspension of zinc powder (6.65 g, 0.102 mol) in absolute Et2O (170 mL). The mixture was stirred for 15 minutes at room temperature, heated to reflux, the heat source removed, and ethyl 2-bromopropionate (10.1 mL, 77.8 mmol) was added at such a rate that the ether gently boiled. After being heated to reflux for 1 hour, the mixture was stirred for 1 hour at room temperature. A solution of cyclobutanone (5.00 g, 63.2 mmol) in Et2O (10 mL) was added while the temperature of the mixture was maintained at 19-20° C. by intermittent cooling. After stirring for 1 hour at room temperature, the mixture was poured into iced 25% ammonia (400 mL). The aqueous phase was extracted with ether, the combined organic phases were dried over K2CO3, and concentrated. the title compound was given as a colorless oil (12.9 g, 100%). 1H-NMR (400 MHz, CDCl3) δ 1.21 (3H, d, J=6.8 Hz), 1.29 (3H, t, J=7.3 Hz), 1.51-1.64 (1H, m), 1.80-1.90 (1H, m), 1.96-2.17 (4H, m), 2.70 (1H, q, J=7.3 Hz), 3.44 (1H, s), 4.18 (2H, qd, J=7.3 and 1.2 Hz).
Quantity
950 μL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
6.65 g
Type
catalyst
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

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